molecular formula C14H11ClO4S B13550937 Methyl 2-(chlorosulfonyl)-5-phenylbenzoate

Methyl 2-(chlorosulfonyl)-5-phenylbenzoate

Cat. No.: B13550937
M. Wt: 310.8 g/mol
InChI Key: DMNRHWMALSVROK-UHFFFAOYSA-N
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Description

Methyl 2-(chlorosulfonyl)-5-phenylbenzoate is a benzoate ester derivative featuring a chlorosulfonyl (-SO₂Cl) group at the 2-position and a phenyl substituent at the 5-position of the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamide derivatives and heterocyclic scaffolds. For instance, it has been employed in reactions with amines to generate sulfonamides, as demonstrated in the synthesis of pharmaceutical intermediates like MDL-800 precursors . The chlorosulfonyl group confers high electrophilicity, enabling nucleophilic substitutions, while the phenyl moiety may enhance aromatic interactions in target molecules.

Properties

Molecular Formula

C14H11ClO4S

Molecular Weight

310.8 g/mol

IUPAC Name

methyl 2-chlorosulfonyl-5-phenylbenzoate

InChI

InChI=1S/C14H11ClO4S/c1-19-14(16)12-9-11(10-5-3-2-4-6-10)7-8-13(12)20(15,17)18/h2-9H,1H3

InChI Key

DMNRHWMALSVROK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(chlorosulfonyl)-5-phenylbenzoate typically involves the chlorosulfonylation of methyl 5-phenylbenzoate. The reaction is carried out using chlorosulfonic acid as the sulfonylating agent. The process involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reaction time to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(chlorosulfonyl)-5-phenylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 2-(chlorosulfonyl)-5-phenylbenzoate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form various derivatives through substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs, their functional groups, and applications:

Table 1: Comparative Analysis of Methyl 2-(Chlorosulfonyl)-5-phenylbenzoate and Analogous Compounds

Compound Name CAS No. Molecular Formula Key Substituents Applications/Reactivity Reference
This compound Not specified C₁₄H₁₁ClO₄S 2-ClSO₂, 5-Ph Sulfonamide synthesis, drug intermediates
Methyl 2-chloro-5-sulfamoylbenzoate 61508-36-9 C₈H₈ClNO₄S 2-Cl, 5-SO₂NH₂ Antimicrobial agents, enzyme inhibitors
Methyl 2-methoxy-5-(methylsulfonyl)benzoate Not specified C₁₀H₁₂O₅S 2-OCH₃, 5-SO₂CH₃ Anti-inflammatory research, kinase inhibitors
Methyl 4-chloro-2-(phenylsulfonyl)-5-sulfamoyl-benzoate Not specified C₁₄H₁₂ClNO₆S₂ 4-Cl, 2-PhSO₂, 5-SO₂NH₂ Dual-functional intermediates, crystallography studies

Functional Group and Reactivity Differences

  • Chlorosulfonyl vs. Sulfamoyl : The chlorosulfonyl group (-SO₂Cl) in the target compound is highly reactive toward nucleophiles (e.g., amines, alcohols), enabling rapid sulfonamide or sulfonate formation. In contrast, the sulfamoyl group (-SO₂NH₂) in Methyl 2-chloro-5-sulfamoylbenzoate is less reactive but critical for hydrogen bonding in biological targets .
  • Phenyl vs. Methoxy Substituents : The 5-phenyl group in the target compound enhances lipophilicity and π-π stacking in drug-receptor interactions. Conversely, Methyl 2-methoxy-5-(methylsulfonyl)benzoate contains a methoxy group (-OCH₃), which improves solubility and modulates electronic effects .

Structural and Positional Isomerism

  • Positional Effects : Shifting substituents alters reactivity and biological activity. For example, Methyl 2-chloro-5-sulfamoylbenzoate (2-Cl, 5-SO₂NH₂) exhibits distinct pharmacological properties compared to positional isomers with substituents at the 4-position .

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